[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester is a chemical compound characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. The compound features a carboxylic acid functional group at the 3-position and an ethyl ester moiety. This unique structure contributes to its potential applications in various fields, including medicinal chemistry and biological research.
[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for drugs that target specific receptors or enzymes. The final drug will determine the mechanism by which it interacts with the body [].
[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester is a valuable intermediate in the synthesis of various drugs due to its unique chemical structure. Its two piperidine rings, connected by a three-carbon chain, offer a versatile platform for incorporating functionalities that can interact with biological targets.
Several studies have explored this compound as a starting material for the synthesis of potential therapeutic agents targeting diverse diseases. For example, researchers have investigated its use in developing:
The chemical behavior of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester can be understood through its functional groups. The carboxylic acid group can undergo typical reactions such as:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The biological activity of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester has been explored in various studies. Compounds with similar structures often exhibit pharmacological properties, including:
The specific biological effects of this compound would need to be evaluated through bioassays to establish its efficacy and safety profile.
Synthesis of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester can be achieved through several methods:
Each method has its advantages and can be chosen based on the desired yield and purity of the final product.
The applications of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester span several domains:
Interaction studies are crucial for understanding how [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester interacts with biological targets. These studies typically involve:
Such studies help elucidate the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester, including:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Piperidine Derivatives | Monocyclic | Antidepressant, analgesic |
| 1-(2-Pyridinyl)piperidine | Bicyclic | Antimicrobial |
| 4-Piperidone | Monocyclic | Antipsychotic |
| N-Methylpiperidine | Monocyclic | CNS stimulant |
These compounds are noteworthy for their biological activities and provide a basis for comparison regarding efficacy and safety profiles. The unique bipiperidine structure of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester may confer distinct properties that differentiate it from these similar compounds, particularly in terms of receptor selectivity and metabolic stability.
The systematic IUPAC name for this compound is ethyl 1,4'-bipiperidine-3-carboxylate, reflecting its bipiperidine core and ester functionalization. The CAS registry number is 340962-71-2, with synonyms including ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate and 4-[3-(ethoxycarbonyl)piperidino]piperidine.
| Property | Value |
|---|---|
| CAS Number | 340962-71-2 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Synonyms | Ethyl [1,4'-bipiperidine]-3-carboxylate, 1-(4-piperidinyl)-3-piperidinecarboxylic acid ethyl ester |
This nomenclature adheres to IUPAC guidelines, emphasizing the connectivity of the bipiperidine system and the ester’s position at the 3-carbon of one piperidine ring.
The molecule consists of two piperidine rings connected via a single bond between the 1-position of one ring and the 4'-position of the other, forming a 1,4'-bipiperidine scaffold. The ester group (OCH₂CH₃) is attached to the 3-carbon of the first piperidine ring, creating a 3-carboxylic acid ethyl ester moiety.
Bipiperidinyl Backbone:
Ester Functionalization:
The SMILES notation CCOC(=O)C1CCCCN1C2CCNCC2 illustrates the ethyl ester linked to the bipiperidine system. The connectivity ensures that the ester group is positioned to interact with hydrogen-bond donors or acceptors in biological or synthetic contexts.
While direct crystallographic data for [1,4']bipiperidinyl-3-carboxylic acid ethyl ester is limited, related studies on analogous compounds provide insights into its potential solid-state behavior:
Hydrogen Bonding Patterns:
Conformational Preferences:
The 3-carboxylic acid ethyl ester derivative differs significantly from other bipiperidinyl esters in substitution patterns and reactivity:
Reactivity:
Biological Activity:
[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester is a critical intermediate in synthesizing neurologically active compounds, including:
The compound serves as a versatile building block in organic synthesis:
Hydrolysis:
Aminolysis:
Cross-Coupling Reactions:
The ethyl ester enhances solubility in organic solvents, facilitating formulation into:
The compound’s structure allows exploration of:
Piperidine derivatives serve as foundational building blocks for synthesizing [1,4']bipiperidinyl-3-carboxylic acid ethyl ester. A prominent route involves the reaction of 4-benzylpiperidine with N-α-Boc-protected amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF) at -15°C [2]. This method achieves yields exceeding 85% by stabilizing reactive intermediates through low-temperature conditions.
Alternatively, phosgene (COCl₂) in methylene chloride facilitates the formation of the bipiperidinyl backbone via carbonyl chloride intermediates. For instance, [1,4']bipiperidinyl-1'-carbonyl chloride is synthesized by treating 1,4'-bipiperidine with phosgene in dichloromethane under reflux, followed by hydrochloride salt precipitation [1]. This pathway emphasizes the role of chlorinated solvents in enhancing electrophilicity for subsequent esterification.
Esterification of the carboxylic acid intermediate employs ethanol under acid catalysis. The intermediate, [1,4']bipiperidinyl-3-carboxylic acid, is refluxed with ethanol and sulfuric acid (H₂SO₄) at 80°C for 12 hours, achieving 92% conversion to the ethyl ester [5]. Solvent selection critically impacts reaction efficiency; toluene and acetonitrile are preferred for their ability to azeotropically remove water, driving the equilibrium toward ester formation [1].
Recent advances utilize in situ activation with thionyl chloride (SOCl₂) to generate acyl chlorides, which react with ethanol at room temperature. This method reduces side products such as dialkyl ethers, which typically form under prolonged heating [5].
Piperidine itself acts as a catalyst in key elimination steps. During Knoevenagel condensations, piperidine lowers the activation energy for enolate attack on electrophilic carbons from 23.4 kcal mol⁻¹ (with hydroxide) to 14.1 kcal mol⁻¹, accelerating product formation [4]. This catalytic effect is leveraged in bipiperidinyl coupling, where piperidine facilitates iminium ion stabilization, enabling nucleophilic addition of secondary amines at ambient temperatures [6].
Asymmetric allylboration of glutaldehyde followed by aminocyclization provides a stereoselective route to C2-symmetric piperidine intermediates. For example, 2,6-diallylpiperidine carboxylic acid methyl ester undergoes iodocarbamation to yield trans-2,6-disubstituted alkaloids, demonstrating the versatility of catalytic desymmetrization [6].
Deprotection of N-Boc groups is efficiently achieved using hydrogen chloride (HCl) gas generated ex situ from sodium chloride (NaCl) and sulfuric acid in a two-chamber reactor [5]. This solvent-free method minimizes hydrolysis of acid-labile esters, achieving quantitative deprotection with 1.1 equivalents of HCl at 25°C. Comparative studies show superior performance over traditional HCl/dioxane systems, which require excess acid and produce stoichiometric waste [5].
In bipiperidinyl synthesis, HCl-mediated deprotection is optimized by controlling gas flow rates to prevent over-acidification, which can lead to piperidine ring opening. The optimal pH range of 2.5–3.0 ensures selective Boc removal without degrading the ethyl ester moiety [1].
Common impurities include dimeric species arising from Schiff base condensation during aminocyclization. For instance, Al-piperidine-2-carboxylic acid dimerizes via dehydration and decarboxylation, forming octahydropyrido[3,2-a]indolizin-10(4bH)-one [3]. Chromatographic analysis (HPLC) identifies this byproduct at retention times of 12.7 minutes, requiring silica gel chromatography for removal [3].
Solvent choice also influences byproduct profiles. Methylene chloride promotes carbonyl chloride stability but risks forming chlorinated adducts if residual phosgene remains [1]. Accelerated stability testing (40°C/75% RH) reveals that acetonitrile-based reactions exhibit 3% degradation over 30 days, compared to 8% in toluene, underscoring the need for inert storage conditions [2].
The thermodynamic properties of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester have been characterized through computational predictions and comparative analysis with structurally related compounds. The compound exhibits a predicted boiling point of 327.4 ± 42.0°C at 760 mmHg [1] [2] [3], demonstrating significant thermal stability typical of bipiperidine derivatives. This elevated boiling point reflects the substantial intermolecular forces present in the compound, particularly hydrogen bonding involving the piperidine nitrogen atoms and van der Waals interactions between the aromatic systems.
The density is predicted to be 1.055 ± 0.06 g/cm³ [2] [4], which is consistent with organic compounds containing multiple nitrogen atoms and ester functionalities. For comparative analysis, the related [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester exhibits similar thermodynamic properties with a density of 1.1 ± 0.1 g/cm³ and identical boiling point [1], suggesting that the position of the carboxylic acid substituent has minimal impact on these fundamental properties.
The flash point is calculated at 151.8 ± 27.9°C [1] [3], indicating moderate thermal hazard characteristics and providing important safety parameters for handling and storage. This value is substantially higher than simpler piperidine derivatives, reflecting the increased molecular weight and reduced volatility of the bipiperidine ester structure.
Phase behavior analysis reveals that the compound exists as a solid at room temperature, with melting point data not extensively reported in the available literature [1] [5]. However, comparative studies with related piperidine derivatives suggest melting points in the range of 60-80°C for similar structural frameworks [6]. The refractive index is calculated at 1.497 [1] [3], providing optical characterization data essential for identification and purity assessment.
| Property | Value | Reference Compounds |
|---|---|---|
| Boiling Point (°C) | 327.4 ± 42.0 at 760 mmHg [1] [2] | 1,4'-Bipiperidine: 251.4 ± 8.0°C [6] |
| Density (g/cm³) | 1.055 ± 0.06 [2] [4] | Ethyl piperidine-4-carboxylate: 1.019 [7] |
| Flash Point (°C) | 151.8 ± 27.9 [1] [3] | 1,4'-Bipiperidine: 99.9 ± 9.4°C [6] |
| Refractive Index | 1.497 [1] [3] | Calculated value |
The solubility profile of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester reflects its amphiphilic nature, combining hydrophobic bipiperidine rings with a polar ester functionality. The compound demonstrates enhanced solubility in polar organic solvents including alcohols, dimethyl sulfoxide, and dimethyl formamide [8]. This solubility pattern is characteristic of piperidine derivatives, which typically show good solubility in alcohols and chlorinated solvents due to potential hydrogen bonding and dipole-dipole interactions [9].
Aqueous solubility is expected to be limited due to the lipophilic bipiperidine framework, though the ester group provides some hydrophilic character. Similar piperidine derivatives require co-solvent systems for aqueous formulations, with dimethyl formamide commonly used to enhance water solubility [8]. The compound exhibits pH-dependent solubility characteristics, with enhanced solubility under acidic conditions where the piperidine nitrogen atoms can undergo protonation.
Organic solvent compatibility extends to standard laboratory solvents including dichloromethane, ethyl acetate, and acetone, which are commonly employed in synthetic procedures [10] [11]. The compound shows stability in these solvents under ambient conditions, though thermal decomposition studies indicate potential degradation pathways at elevated temperatures [12].
The partition coefficient characteristics suggest moderate lipophilicity, consistent with the structural features combining polar ester functionality with lipophilic bipiperidine rings. Comparative studies with related piperidine derivatives indicate log P values typically ranging from 1.0 to 2.0 [7] [13], reflecting balanced hydrophilic-lipophilic properties suitable for pharmaceutical applications.
| Solvent Class | Solubility Characteristics | Notes |
|---|---|---|
| Polar Organic | Good to excellent [8] | DMSO, DMF, alcohols |
| Chlorinated | Good [9] | Dichloromethane, chloroform |
| Aqueous | Limited [8] | Enhanced with co-solvents |
| Hydrocarbons | Poor to moderate | Depends on specific structure |
Nuclear Magnetic Resonance spectroscopic characterization provides definitive structural identification for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester. The ¹H Nuclear Magnetic Resonance spectrum (400 MHz, CDCl₃) exhibits characteristic signals including: δ 4.18 (quartet, J=7.1 Hz, 2H) for the ethyl ester OCH₂CH₃ protons [10], δ 3.77-3.58 (multiplet, 6H) for piperidine CH protons [10], δ 2.45-2.42 (multiplet, 4H) for piperidine CH₂ protons [10], and δ 1.27 (triplet, J=7.1 Hz, 3H) for the methyl group [10].
Infrared spectroscopy reveals the expected functional group signatures characteristic of ester compounds. The carbonyl stretch appears at approximately 1700 cm⁻¹ [14], consistent with the "Rule of Three" for ester identification, which encompasses three intense peaks at ~1700, ~1200, and ~1100 cm⁻¹ corresponding to C=O stretch and two C-O stretches [14]. Additional peaks in the 3400-3300 cm⁻¹ region indicate N-H stretching vibrations from the piperidine rings.
Mass spectrometry analysis using electrospray ionization provides molecular ion confirmation with m/z 241.2 [M+H]⁺ [10], validating the calculated molecular weight of 240.34 g/mol. The exact mass is 240.183777 Da [15], providing high-precision mass spectral data for analytical applications.
¹³C Nuclear Magnetic Resonance spectroscopy would be expected to show signals characteristic of the ester carbonyl carbon, piperidine ring carbons, and ethyl ester carbons, though specific chemical shift data were not extensively reported in the available literature. The spectroscopic data collectively provide comprehensive structural verification and analytical methodology for compound identification and purity assessment.
| Spectroscopic Method | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.18 (q, J=7.1, 2H) [10] | OCH₂CH₃ |
| ¹H NMR (CDCl₃) | δ 1.27 (t, J=7.1, 3H) [10] | CH₃ |
| IR | ~1700 cm⁻¹ [14] | C=O stretch |
| MS (ESI) | m/z 241.2 [M+H]⁺ [10] | Molecular ion |
The chromatographic behavior of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester in reverse-phase High Performance Liquid Chromatography systems reflects its moderate lipophilicity and structural characteristics. Reverse-phase chromatography using C18 stationary phases provides effective separation and analysis, with retention behavior influenced by the compound's amphiphilic nature combining hydrophobic bipiperidine rings with polar ester functionality.
Chromatographic retention studies on related piperidine derivatives demonstrate that retention times are significantly influenced by mobile phase composition, particularly the organic modifier concentration [16] [17]. The compound exhibits typical reverse-phase behavior with increased retention at lower organic solvent concentrations and decreased retention as acetonitrile or methanol content increases in the mobile phase.
Specialized polystyrene-backed C18 columns (PRP-C18) may offer advantages for hydrocarbon-like separation behavior compared to traditional silica-backed columns [17]. This is particularly relevant for lipophilicity assessment and correlation with biological activity parameters. Isocratic conditions using 60% organic modifier have been successfully employed for similar bipiperidine derivatives [17].
The chromatographic lipophilicity parameter (log K') can be determined from retention time measurements and provides valuable information for pharmacokinetic predictions. Studies with related compounds suggest log K' values correlating well with shake-flask partition coefficients [17], enabling chromatographic estimation of lipophilicity parameters.
High Performance Liquid Chromatography method development for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester typically employs gradient elution with acetonitrile-water or methanol-water mobile phases [18]. The compound demonstrates stability under typical chromatographic conditions with minimal on-column degradation when appropriate pH buffering is maintained.
| Chromatographic Parameter | Typical Range | Applications |
|---|---|---|
| Retention Factor (k') | 2-8 [17] | Method development |
| Mobile Phase | ACN/H₂O or MeOH/H₂O [18] | Routine analysis |
| Column Type | C18, PRP-C18 [17] | Lipophilicity studies |
| Detection | UV, MS [18] | Quantitative analysis |
The pKa determination for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester involves characterization of the ionizable piperidine nitrogen atoms. Based on the structural features and comparison with related compounds, the pKa values are expected to fall in the range of 9-11 [7], typical of secondary piperidine derivatives. The exact pKa values significantly influence the compound's behavior under physiological conditions and impact its pharmacokinetic properties.
pH-dependent stability studies reveal critical information about the compound's behavior across different pH environments. Ester hydrolysis kinetics demonstrate classical patterns with enhanced degradation under both strongly acidic and strongly alkaline conditions [19] [20]. The compound exhibits maximum stability in the pH range of 4-6 [21], similar to other piperidine ester derivatives.
Hydrolysis mechanisms involve both specific acid-base catalysis and general acid-base catalysis depending on the pH conditions [22] [19]. Under acidic conditions, protonation of the piperidine nitrogen atoms may influence the electron density at the ester carbonyl, affecting hydrolysis rates. Alkaline conditions promote nucleophilic attack by hydroxide ions on the ester carbonyl carbon, leading to saponification reactions [20] [23].
Temperature-dependent stability studies indicate that hydrolysis rates increase significantly at elevated temperatures [19] [20], with activation energies typical of ester hydrolysis reactions. The compound demonstrates reasonable stability at ambient temperatures in neutral aqueous solutions but requires controlled storage conditions to prevent degradation.
pH-rate profiles for similar piperidine derivatives show pseudo-first-order kinetics for degradation processes [22] [21]. The observed rate constants exhibit pH dependence consistent with specific acid-base catalysis mechanisms, allowing prediction of stability under various formulation conditions.
| pH Range | Stability Characteristics | Degradation Mechanism |
|---|---|---|
| 1-3 | Moderate stability [21] | Acid-catalyzed hydrolysis |
| 4-6 | Maximum stability [21] | Minimal degradation |
| 7-9 | Good stability | Spontaneous hydrolysis |
| 10-13 | Decreased stability [21] | Base-catalyzed hydrolysis |
Kinetic parameters for ester hydrolysis typically follow Arrhenius behavior with activation energies of 80-120 kJ/mol [19] [20] for similar compounds. The half-life under physiological conditions (pH 7.4, 37°C) is estimated to be several hours to days, depending on specific environmental factors and the presence of catalytic species.